

PROTAC K-Ras Degrader-3 chemical structure and properties

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Compound of Interest

Compound Name: PROTAC K-Ras Degrader-3

Cat. No.: B15611955

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An In-Depth Technical Guide to PROTAC K-Ras Degrader-3

This guide provides a comprehensive technical overview of **PROTAC K-Ras Degrader-3**, a potent and selective degrader of the oncogenic K-Ras protein. Tailored for researchers, scientists, and drug development professionals, this document details the chemical structure, biological properties, and the methodologies used to evaluate this compound.

Introduction

Proteolysis targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.

PROTAC K-Ras Degrader-3, also known as compound 40, is a heterobifunctional molecule designed to specifically target and induce the degradation of the K-Ras protein, a critical driver in many human cancers.

Chemical Structure and Properties

PROTAC K-Ras Degrader-3 is a complex molecule comprising three key components: a ligand that binds to the K-Ras protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

Chemical Structure:



• Molecular Formula: C57H67F2N9O6

• CAS Number: 3043670-68-1

(The exact chemical structure image is proprietary to commercial suppliers and is not reproduced here. The molecular formula and CAS number provide definitive identification.)

Table 1: Physicochemical Properties of PROTAC K-Ras Degrader-3

Property	Value	
Molecular Formula	C57H67F2N9O6	
CAS Number	3043670-68-1	
Appearance	(Not publicly available)	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability	

Biological Activity and Quantitative Data

PROTAC K-Ras Degrader-3 has demonstrated potent and specific activity in degrading K-Ras, particularly the G12D mutant, and inhibiting the growth of cancer cells harboring this mutation.

Table 2: In Vitro Biological Activity of PROTAC K-Ras Degrader-3

Assay	Cell Line	Target	Value
Degradation (DC50)	SW620	K-Ras (G12D)	≤ 1 nM
Growth Inhibition (GI50)	SW620 (3D)	Cell Growth	≤ 10 nM

Mechanism of Action



As a PROTAC, this degrader operates through a catalytic mechanism, hijacking the cell's natural protein disposal machinery.

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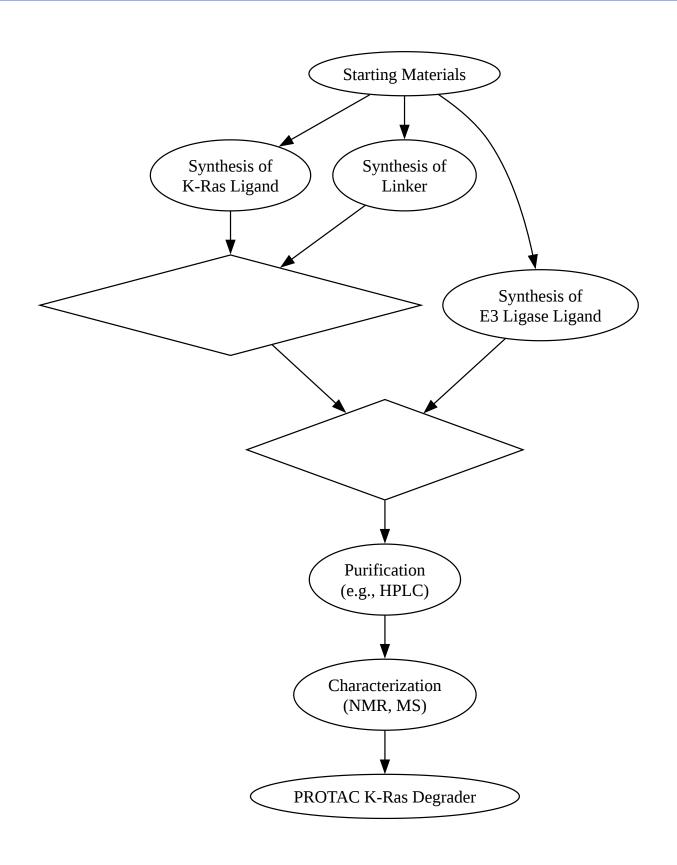
Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of K-Ras PROTACs. While the specific synthesis protocol for **PROTAC K-Ras Degrader-3** is not publicly available, a general approach for the synthesis of similar molecules is described, followed by detailed biological assay protocols.

General Synthesis of K-Ras PROTACs

The synthesis of K-Ras PROTACs typically involves a multi-step process where the K-Ras binding moiety, the E3 ligase ligand, and the linker are synthesized separately and then conjugated.





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Western Blotting for K-Ras Degradation

This protocol is used to quantify the degradation of K-Ras protein in cells treated with the PROTAC.

- Cell Culture and Treatment:
 - Seed SW620 (or other relevant K-Ras mutant) cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of PROTAC K-Ras Degrader-3 (e.g., 0.1 nM to 1 μM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
- · Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
 - Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against K-Ras overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.



- Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
- Detection and Analysis:
 - Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the K-Ras band intensity to the loading control for each sample to determine the percentage of degradation.

3D Spheroid Cell Growth Assay (GI₅₀ Determination)

This assay assesses the growth inhibitory effect of the PROTAC in a more physiologically relevant three-dimensional cell culture model.

- Spheroid Formation (Hanging Drop Method):
 - Prepare a single-cell suspension of SW620 cells.
 - Pipette 20 μL drops of the cell suspension (containing a defined number of cells, e.g., 500-1000 cells/drop) onto the inside of a petri dish lid.
 - Invert the lid and place it over the petri dish containing PBS to maintain humidity.
 - Incubate for 48-72 hours to allow for the formation of spheroids.
- Treatment and Growth Inhibition Assay:
 - Gently transfer the formed spheroids into an ultra-low attachment 96-well plate.
 - Add cell culture medium containing serial dilutions of PROTAC K-Ras Degrader-3 or DMSO control to the wells.
 - Incubate the spheroids for a defined period (e.g., 5-7 days).



- Assess cell viability using a suitable assay, such as the CellTiter-Glo® 3D Cell Viability
 Assay, which measures ATP levels.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
 - Determine the GI₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Signaling Pathway Analysis

The degradation of K-Ras by **PROTAC K-Ras Degrader-3** is expected to inhibit downstream signaling pathways that are critical for cancer cell proliferation and survival.

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Conclusion

PROTAC K-Ras Degrader-3 is a highly potent and selective molecule for the targeted degradation of K-Ras. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug discovery. This compound represents a significant advancement in the effort to develop effective therapies against K-Ras-driven cancers.

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